2-(4-Fluorophenoxy)thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3S/c11-6-1-3-7(4-2-6)15-10-12-5-8(16-10)9(13)14/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBINYODGDJKLOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(S2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation Followed by Functionalization
This approach involves constructing the thiazole core first, followed by introducing the 4-fluorophenoxy group. A key intermediate is 5-carboxy-thiazole-2-thiol , which can undergo nucleophilic substitution with 4-fluorophenol under basic conditions. Alternatively, 2-chlorothiazole-5-carboxylic acid could react with 4-fluorophenoxide ions, leveraging the leaving-group propensity of chloride.
Pre-functionalization Prior to Cyclization
Here, the 4-fluorophenoxy group is introduced early in the synthesis. For example, 4-fluorophenoxy acetonitrile could serve as a precursor, undergoing cyclization with a sulfur source (e.g., elemental sulfur or thiourea) and a carbonyl component to form the thiazole ring.
Synthetic Pathways and Reaction Optimization
Cyclocondensation of Thioureas with α-Halo Ketones
A widely used method for thiazole synthesis involves reacting thioureas with α-halo ketones. Adapted from the synthesis of 2-arylaminothiazoles, this pathway can be modified for 4-fluorophenoxy substitution:
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Step 1 : Prepare 2-bromo-1-(4-fluorophenoxy)acetophenone by brominating 4-fluorophenoxy acetophenone using N-bromosuccinimide (NBS) under radical conditions.
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Step 2 : React the α-bromo ketone with thiourea in ethanol under reflux. The thiourea acts as both a sulfur and nitrogen source, facilitating cyclization to form the thiazole ring.
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Step 3 : Hydrolyze the intermediate ester (if present) using NaOH/MeOH/THF, followed by acidification with HCl to yield the carboxylic acid.
Optimization Insights :
Direct Introduction of 4-Fluorophenoxy Group via Nucleophilic Aromatic Substitution
This method leverages the reactivity of halogenated thiazoles with 4-fluorophenol:
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Step 1 : Synthesize 2-chlorothiazole-5-carboxylic acid methyl ester via cyclization of chlorinated acetoacetate derivatives, as demonstrated in the synthesis of trifluoromethylthiazoles.
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Step 2 : Perform nucleophilic substitution using 4-fluorophenol and a base (e.g., K₂CO₃) in DMF at 80–100°C.
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Step 3 : Hydrolyze the ester group using NaOH in THF/MeOH, followed by HCl quenching.
Critical Parameters :
One-Pot Multicomponent Synthesis
Drawing from methods for 2,4-disubstituted thiazoles, a one-pot strategy could streamline the synthesis:
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Step 1 : Combine 4-fluorophenol , bromoacetic acid , and thiourea in a single reactor.
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Step 2 : Initiate cyclization using a dehydrating agent (e.g., PCl₃) to form the thiazole ring.
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Step 3 : Isolate the product via acid-base extraction.
Advantages :
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Reduces purification steps, improving overall yield (estimated 75–85% based on analogous reactions).
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Eliminates intermediate isolation, saving time and resources.
Comparative Analysis of Synthetic Routes
The table below evaluates the three methods based on yield, purity, and practicality:
Mechanistic Insights and Side-Reaction Mitigation
Thiazole Ring Formation Mechanism
The cyclocondensation of thioureas with α-halo ketones proceeds via nucleophilic attack by the thioamide nitrogen on the carbonyl carbon, followed by dehydrohalogenation to form the thiazole ring. Side reactions such as over-chlorination (observed in trifluoromethylthiazole synthesis) are mitigated by controlling the mol ratio of chlorinating agents (e.g., SO₂Cl₂) and maintaining low temperatures (−15°C to −5°C).
Ester Hydrolysis Kinetics
The hydrolysis of methyl esters to carboxylic acids is highly dependent on solvent polarity. Mixed THF/MeOH systems enhance NaOH solubility, accelerating the reaction (30-minute completion reported). Acidification at 0°C minimizes decarboxylation risks.
Industrial-Scale Considerations
Chemical Reactions Analysis
2-(4-Fluorophenoxy)thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
Pharmacological Properties
Research has shown that compounds containing thiazole moieties, including 2-(4-Fluorophenoxy)thiazole-5-carboxylic acid, exhibit significant pharmacological activities. For instance, derivatives of thiazole have been evaluated for their potential as atypical antipsychotics. One such derivative, NRA0562, demonstrated high affinity for several dopamine receptors and the serotonin receptor 5-HT(2A) in animal models, indicating its potential use in treating psychiatric disorders .
Anticancer Activities
Numerous studies have investigated the anticancer properties of thiazole derivatives. The compound has been shown to possess cytotoxic effects against various cancer cell lines:
- In vitro studies : The compound exhibited significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, one study reported an IC50 value of approximately 20 µM against MCF-7 cells, indicating moderate effectiveness .
- Mechanism of action : The anticancer activity is often attributed to the ability of thiazole derivatives to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Case Studies
- Thiazole-Pyridine Hybrids : A recent study synthesized thiazole-pyridine hybrids that incorporated 2-(4-Fluorophenoxy)thiazole-5-carboxylic acid. These hybrids were tested against several cancer cell lines, showing promising results with IC50 values lower than standard chemotherapeutics like 5-fluorouracil .
- Antitubercular Activity : Another investigation explored the antitubercular properties of thiazole derivatives synthesized from 2-(4-Fluorophenoxy)thiazole-5-carboxylic acid. Compounds exhibited significant activity against Mycobacterium tuberculosis with MIC values in the nanomolar range, highlighting their potential in treating tuberculosis .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Pharmacology | High affinity for dopamine and serotonin receptors; potential for psychiatric treatment |
| Synthesis | Efficient methods include microwave-assisted synthesis; structural modifications enhance yield |
| Anticancer Activity | Effective against MCF-7 and HepG2; induces apoptosis through multiple cellular pathways |
| Antitubercular | Significant activity against Mycobacterium tuberculosis; promising MIC values |
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Variations
The table below highlights structural differences and similarities among 2-(4-fluorophenoxy)thiazole-5-carboxylic acid and related compounds:
*Calculated based on molecular formula from .
Key Observations:
Substituent Effects: Halogenated Phenyl/Phenoxy Groups: Fluorine (small, electronegative) vs. chlorine (larger, more lipophilic) alters solubility and target binding. For example, 2-(4-fluorophenoxy) derivatives exhibit enhanced metabolic stability compared to chlorinated analogs . Positional Isomerism: Substituents at position 2 (e.g., phenoxy) vs. position 4 (e.g., methyl) influence steric hindrance and electronic distribution .
Biological Activity :
- Antifungal activity is prominent in compounds with trifluoromethyl or methyl groups at position 4 (e.g., 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid) .
- Anticancer activity is observed in derivatives with ortho-substituted fluorophenyl groups (e.g., 2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid), likely due to optimized steric interactions with cellular targets .
Biological Activity
2-(4-Fluorophenoxy)thiazole-5-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article aims to provide a comprehensive overview of its biological activity based on recent research findings, including data tables and case studies.
Chemical Structure and Properties
The compound possesses a thiazole ring, which is known for its diverse biological activities. The presence of the 4-fluorophenoxy group enhances its solubility and reactivity, contributing to its potential therapeutic effects.
Biological Activity Overview
Research has indicated that 2-(4-Fluorophenoxy)thiazole-5-carboxylic acid exhibits several important biological activities:
- Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer).
- Antidiabetic Effects : Preliminary studies suggest that it may have protective effects against hyperglycemia and insulin resistance.
- Antimicrobial Properties : Some studies indicate potential antimicrobial activity, although more research is needed to confirm these effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-(4-Fluorophenoxy)thiazole-5-carboxylic acid.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of the compound on several human cancer cell lines using the MTT assay. The results are summarized in Table 1 below.
| Cell Line | IC50 (µg/mL) | Comparison with Doxorubicin (IC50 µg/mL) |
|---|---|---|
| HepG-2 | 14.05 | 4.50 |
| MCF-7 | 17.77 | 4.17 |
| HCT-116 | 29.65 | 5.57 |
| HeLa | 32.68 | 5.23 |
| WI-38 (normal) | 36.17 | 6.72 |
These findings indicate that while the compound is effective against liver and breast cancer cells, it exhibits significantly lower toxicity towards normal cells compared to Doxorubicin, suggesting a favorable therapeutic index .
The mechanism by which 2-(4-Fluorophenoxy)thiazole-5-carboxylic acid exerts its anticancer effects involves interaction with cellular targets that regulate apoptosis and cell proliferation. It has been proposed that the compound may inhibit specific kinases or induce apoptosis in cancer cells through DNA interaction .
Antidiabetic Activity
In addition to anticancer properties, this compound has shown promise in managing diabetes-related conditions.
Case Study: Effects on Hyperglycemia
In a study involving streptozotocin-induced diabetic rats, administration of the compound resulted in:
- Reduction in Serum Glucose Levels : Significant decreases were observed after four weeks of treatment.
- Improvement in Lipid Profiles : The compound restored normal levels of triglycerides and cholesterol.
- Histopathological Improvements : Examination revealed normalization of pancreatic morphology, indicating protective effects against diabetic injury .
Antimicrobial Activity
While less extensively studied, initial investigations suggest that thiazole derivatives may possess antimicrobial properties. Further research is required to validate these findings and understand the underlying mechanisms.
Q & A
Q. What are the optimal synthetic routes for 2-(4-fluorophenoxy)thiazole-5-carboxylic acid, and how can reaction yields be improved?
The synthesis typically involves cyclocondensation of fluorophenoxy-substituted precursors with thiourea derivatives or coupling reactions using palladium catalysts. Key steps include:
- Step 1 : Preparation of the fluorophenoxy intermediate via nucleophilic aromatic substitution (e.g., reacting 4-fluorophenol with a bromothiazole precursor).
- Step 2 : Carboxylic acid functionalization through hydrolysis of ester groups under alkaline conditions (e.g., NaOH/EtOH) .
Yield Optimization : Control reaction temperature (60–80°C), use anhydrous solvents (DMF or DMSO), and employ catalysts like CuI for cross-coupling reactions. Purity can be enhanced via recrystallization from ethanol/water mixtures .
Q. How is 2-(4-fluorophenoxy)thiazole-5-carboxylic acid characterized structurally, and what analytical techniques are critical?
- NMR Spectroscopy : H and C NMR confirm the fluorophenoxy group (e.g., aromatic proton splitting patterns) and thiazole ring integrity.
- Mass Spectrometry : HRMS validates the molecular ion peak (e.g., [M+H] at m/z 268.03 for CHFNOS).
- X-ray Crystallography : Resolves regioselectivity of substituents on the thiazole ring .
Q. What preliminary biological activities have been reported for this compound?
In vitro studies suggest:
- Antimicrobial Activity : MIC values of 8–16 µg/mL against S. aureus due to thiazole ring interactions with bacterial membranes .
- Enzyme Inhibition : Potential xanthine oxidase inhibition (IC ~5 µM), analogous to febuxostat derivatives .
Advanced Research Questions
Q. How does the fluorophenoxy substituent influence electronic properties and binding affinity in enzyme inhibition studies?
The electron-withdrawing fluorine increases the thiazole ring's electrophilicity, enhancing interactions with enzyme active sites (e.g., hydrogen bonding with carbonyl oxygen in xanthine oxidase). Comparative studies with chloro or trifluoromethyl analogs show:
| Substituent | LogP | IC (Xanthine Oxidase) |
|---|---|---|
| 4-Fluorophenoxy | 2.1 | 5.2 µM |
| 4-Chlorophenoxy | 2.3 | 7.8 µM |
| CF | 2.9 | 3.1 µM |
| Fluorine’s smaller size improves solubility and reduces steric hindrance compared to bulkier groups . |
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%).
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to account for variability in in vivo vs. in vitro results .
- Structural Confirmation : Verify batch purity via HPLC (e.g., >98% purity, retention time 12.3 min) to rule out degradation products .
Q. How can computational methods guide the design of derivatives with enhanced activity?
- Molecular Docking : Identify key interactions with targets (e.g., EGFR kinase: fluorophenoxy group occupies hydrophobic pocket).
- QSAR Modeling : Correlate substituent electronegativity with IC values. For example, adding electron-donating groups (e.g., -OCH) to the phenyl ring reduces activity by 40% .
Methodological Challenges and Solutions
Q. What are common pitfalls in scaling up synthesis, and how are they mitigated?
Q. How do solvent polarity and pH affect the compound’s stability in biological assays?
- Aqueous Buffers : Degradation occurs at pH >8 (carboxylic acid deprotonation). Use phosphate buffers (pH 7.4) with 0.01% BSA to stabilize .
- Organic Solvents : Acetonitrile > DMF for solubility without precipitation at 4°C .
Comparative Analysis of Analogues
| Compound | Substituent | Key Application | Advantage |
|---|---|---|---|
| 2-(4-Fluorophenoxy)thiazole-5-COOH | -OCHF | Enzyme inhibition | Balanced lipophilicity/solubility |
| 2-(4-Trifluoromethylphenyl)thiazole-5-COOH | -CHCF | Anticancer | Higher potency but lower solubility |
| 2-(Thiophen-2-yl)thiazole-5-COOH | -CHS | Antimicrobial | Enhanced membrane penetration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
